6-chloro-N-cyclopropylpyridazin-3-amine
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Overview
Description
6-chloro-N-cyclopropylpyridazin-3-amine is an organic compound with the molecular formula C7H8ClN3 and a molecular weight of 169.61 g/mol . It is a pyridazine derivative, characterized by the presence of a chlorine atom at the 6th position and a cyclopropyl group attached to the nitrogen atom at the 3rd position of the pyridazine ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-cyclopropylpyridazin-3-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 6-chloropyridazine with cyclopropylamine . The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol or methanol. The reaction mixture is heated to reflux for several hours to ensure complete cyclization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely . The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
6-chloro-N-cyclopropylpyridazin-3-amine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride can be used.
Major Products Formed
Substitution Reactions: The major products are typically the substituted derivatives of this compound, where the chlorine atom is replaced by the nucleophile.
Oxidation and Reduction Reactions: The products depend on the specific reagents and conditions used but can include various oxidized or reduced forms of the original compound.
Scientific Research Applications
6-chloro-N-cyclopropylpyridazin-3-amine has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 6-chloro-N-cyclopropylpyridazin-3-amine involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
6-chloro-3-pyridazinamine: Similar structure but lacks the cyclopropyl group.
6-chloro-N-propylpyridazin-3-amine: Similar structure but with a propyl group instead of a cyclopropyl group.
Uniqueness
6-chloro-N-cyclopropylpyridazin-3-amine is unique due to the presence of the cyclopropyl group, which can influence its chemical reactivity and biological activity compared to other similar compounds . The cyclopropyl group can enhance the compound’s stability and its ability to interact with specific biological targets .
Properties
IUPAC Name |
6-chloro-N-cyclopropylpyridazin-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN3/c8-6-3-4-7(11-10-6)9-5-1-2-5/h3-5H,1-2H2,(H,9,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBFZCCNIZKJPEM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=NN=C(C=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20649233 |
Source
|
Record name | 6-Chloro-N-cyclopropylpyridazin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20649233 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.61 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
941294-45-7 |
Source
|
Record name | 6-Chloro-N-cyclopropylpyridazin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20649233 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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